molecular formula C11H7ClO B145925 2-Naphthoyl chloride CAS No. 2243-83-6

2-Naphthoyl chloride

Cat. No. B145925
CAS RN: 2243-83-6
M. Wt: 190.62 g/mol
InChI Key: XNLBCXGRQWUJLU-UHFFFAOYSA-N
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Description

2-Naphthoyl chloride is a chemical compound that is related to the naphthalene family, where a carbonyl chloride group is attached to the second position of the naphthalene ring system. It is an acyl chloride derivative of 2-naphthol and is used as an intermediate in organic synthesis for the preparation of various chemical compounds.

Synthesis Analysis

The synthesis of derivatives related to 2-naphthoyl chloride can be achieved through various methods. One efficient approach is the multi-component synthesis of amidoalkyl-2-naphthols using silica chloride as a catalyst under sonic conditions, which provides excellent yields in a short duration . Another method involves the cyclocondensation reactions of benzimidoyl chlorides with 3-phosphino-2-naphthol to produce fluorescent 2-R-naphtho[2,3-d]oxaphospholes . Additionally, Lewis acids catalyzed annulations of ynamides with acyl chlorides can lead to the formation of 4-amino-2-naphthol derivatives . A tandem Friedel-Crafts reaction sequence has also been developed to synthesize 2-naphthol derivatives, allowing the construction of up to three C-C bonds .

Molecular Structure Analysis

The molecular structure of compounds related to 2-naphthoyl chloride has been characterized by various spectroscopic techniques. For instance, the fluorescent 2-R-naphtho[2,3-d]oxaphospholes were characterized by multinuclear NMR, UV-vis, and fluorescence spectroscopy, and some compounds' solid-state structures were determined by single-crystal X-ray diffraction experiments . The structure of the ring cleavage product of 1-hydroxy-2-naphthoate, an intermediate of the phenanthrene-degradative pathway, was determined using NMR and mass spectroscopy .

Chemical Reactions Analysis

2-Naphthoyl chloride and its derivatives participate in a variety of chemical reactions. The fluorescent excited state of the 2-naphthoxide ion can be quenched by halides through an electron-transfer mechanism, leading to various substitution products . The (2-naphthoxy)acetyl chloride, a derivative, has been used as a fluorescent reagent for analytical derivatization in chromatography . The reaction of 4-amino-1,2-naphthoquinone with S2Cl2 under aprotic conditions generates a neutral radical with isolable cation and anion oxidation states, showcasing the versatility of naphthoyl-related compounds in redox chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-naphthoyl chloride derivatives are influenced by their molecular structure. The fluorescent properties of naphtho[2,3-a]phenoxazinium chlorides, for example, are determined by their maximum emission wavelengths, which vary between 630 and 676 nm in ethanol and water at physiological pH . The antimicrobial activity of these compounds is also influenced by the substituents on the heterocycle nucleus and its size . The synthesis of diastereomerically pure sulfoxides demonstrates the potential for high enantiomeric purity in derivatives of 2-naphthoyl chloride .

Scientific Research Applications

Chemical Synthesis and Catalysis

2-Naphthoyl chloride is utilized in various chemical synthesis processes. One notable application is in the iridium-catalyzed reaction of aroyl chlorides with internal alkynes. Specifically, 2-naphthoyl chloride reacts efficiently with dialkylacetylenes or diphenylacetylene in the presence of an iridium catalyst, leading to the production of tetrasubstituted naphthalenes and anthracene derivatives (Yasukawa et al., 2002).

Polymerization and Material Science

In material science, 2-naphthoyl chloride has been employed in the synthesis of ionic conjugated polymers with naphthoyl functional groups. For instance, poly[2-ethynyl-N-(1-naphthoyl)-pyridinium chloride] (PE1NPC) and poly[2-ethynyl-N-(2-naphthoyl)-pyridinium chloride] (PE2NPC) were prepared via the uncatalyzed polymerization of 2-ethynylpyridine using 1- and 2-naphthoyl chlorides. These polymers exhibited significant electrical conductivity, absorbance, photoluminescence, and electrochemical stability, making them potentially valuable in electronic and photonic applications (Kim et al., 2016).

Analytical Chemistry

In the realm of analytical chemistry, 2-naphthoyl chloride has been used as a fluorescent labeling reagent. It is particularly effective in enhancing the detection sensitivity of certain toxins, such as T-2 and HT-2 toxins, by high-performance liquid chromatography with fluorescence detection. This reagent offers improved sensitivity and repeatability compared to other labeling reagents, suggesting its potential for broader applications in analytical methodologies (Lippolis et al., 2008).

Chemical Protecting Groups

Furthermore, 2-naphthoyl chloride has been employed in the development of protecting groups for chemical synthesis. For example, 2-naphthylmethoxymethyl (NAPOM) was synthesized using naphthylmethoxymethyl chloride and has been demonstrated to effectively protect various hydroxy and mercapto groups under mild conditions. This protecting group offers advantages in terms of mild introduction, selective removal, and compatibility with various solvents, highlighting its potential utility in complex organic synthesis (Sato et al., 2015).

Safety And Hazards

2-Naphthoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Relevant Papers

One paper discusses the use of 2-Naphthoyl chloride as a derivatizing agent for the acylation of amino acids in aqueous medium . Another paper discusses the quantification of trace fenuron in waste water samples using 2-Naphthoyl chloride .

properties

IUPAC Name

naphthalene-2-carbonyl chloride
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InChI

InChI=1S/C11H7ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLBCXGRQWUJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062287
Record name 2-Naphthalenecarbonyl chloride
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Molecular Weight

190.62 g/mol
Source PubChem
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Product Name

2-Naphthoyl chloride

CAS RN

2243-83-6
Record name 2-Naphthoyl chloride
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Record name 2-Naphthoyl chloride
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Record name 2-Naphthoyl chloride
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Record name 2-Naphthalenecarbonyl chloride
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Record name 2-naphthoyl chloride
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-naphthyl carboxylic acid (76.5 g, 0.45 mol) in dichloromethane (500 ml) was added thionyl chloride (38.7 ml, 0.53 mol) and the mixture was heated at reflux temperature for 48 h. The volatiles were evaporated in vacuo affording 80 g (94%) of 2-naphthoyl chloride.
Quantity
76.5 g
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Reaction Step One
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38.7 mL
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500 mL
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Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask was charged with 2-naphthoic acid (2 g, 11.6 mmol) and SOCl2 (15 mL). The solution was refluxed for 4 hours and then concentrated to yield a yellow solid which was used without further purification (2.21 g, 100% yield); 1H NMR (CDCl3) δ 8.76 (s, 1H, ArH), 8.04 (2H, ArH), 7.93 (d, 2H, ArH, J=8.9 Hz), 7.66 (m, 2H, ArH).
Quantity
2 g
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reactant
Reaction Step One
Name
Quantity
15 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The compound (III) is reacted with 2,6-naphthalene-dicarboxylic acid dichloride in the presence of triethyl amine to obtain 6-[3-trifluoromethylheptyloxycarbonyl)-biphenyl-4-oxycarbonyl]-naphthalene-2-carboxylic acid chloride (IV).
Name
compound ( III )
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

In a flame dried rbf charged with nitrogen, a mixture of 2-naphthoic acid (0.516 g, 3 mmol), anhydrous m-xylene (14.83 mL) and thionyl chloride (11 mL) were refluxed for 2 hours. Rf=TLC (SiO2, 5% EtOAc/CH2Cl2) showed reaction was complete. The solvent was removed in vacuo resulting in 0.604 g of creamy white crystals of 2-naphthoyl chloride (100% yield). Fresh anhydrous m-xylene (5 mL) was added to 2-naphthoyl chloride (0.416 g, 2 mmol) and allowed to stir for 5 minutes, then a mixture of 2-amino-3-hydroxy-benzoic acid methyl ester (0.334 g, 2 mmol), triethylamine (3 mL) were added. The mixture was allowed to stir at room temperature for 4 hours, then the reaction mixture was heated to reflux and allowed to stir at refluxed temperature for 12 hours. The cooled mixture diluted with 100 mL of EtOAc and transferred to a separatory funnel, washed with of 0.1 M HCl (1×50 mL), H2O (1×50 mL) saturated NaHCO3 (1×50 mL), H2O (1×50 mL), and saturated NaCl (1×50 mL), respectively. The product was dried over Na2SO4; solvent was removed under pressure and concentrated in vacuo. The resulting 0.578 g of reddish-brown product was placed in a flame-dried rbf under N2 (g), then anhydrous m-xylene (14.4 mL), and PPTS (0.904 g, 3.6 mmol) were added. The reaction mixture refluxed for 4 hours. The cooled mixture was diluted with 100 mL EtOAc and transferred to a separatory funnel, washed with saturated NaHCO3 (1×50 mL), H2O (4×50 mL), and saturated NaCl (1×50 mL), dried over Na2SO4; solvent was removed under pressure and concentrated in vacuo using a coldfinger. The mixture was purified using flash chromatography Yield: 0.173 g tan solid (28% yield, 4 steps). Rf=0.40 (SiO2, 3% EtOAc/CH2Cl2). 1H NMR (400 MHz, CDCl3) δ 4.09 (s, 3H), δ 7.44 (t, J=7.8, 1H), δ 7.58-7.60 (m, 2H), δ 7.82 (dd, J=9.2 Hz, 1 Hz, 2H), δ 7.90 (d, J=7.3 Hz, 1H), δ 7.98-8.06 (m, 3H), δ 8.41 (dd, J=8.7 Hz, 1.8 Hz, 1H), δ 8.89 (s, 1H).
Quantity
0.516 g
Type
reactant
Reaction Step One
Quantity
14.83 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
EtOAc CH2Cl2
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthoyl chloride
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2-Naphthoyl chloride
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2-Naphthoyl chloride
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2-Naphthoyl chloride
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2-Naphthoyl chloride
Reactant of Route 6
2-Naphthoyl chloride

Citations

For This Compound
892
Citations
JB Shoesmith, A Mackie - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
REACTIVITY OF HALOGENS IN VARIOUS TYPES, ETC. P m T II. 1585 (111), as is to be expected from the fact that the position of the chlorine atom in relation to the bromine is the …
Number of citations: 5 pubs.rsc.org
SH Kim, SH Jin, KT Lim, JW Park, YS Gal - Dyes and Pigments, 2016 - Elsevier
… high yields (1-naphthoyl chloride: 83%, 2-naphthoyl chloride: 87%). As the reaction proceeded, … results of 2-ethynylpyridine using 1- and 2-naphthoyl chloride. As shown in this table, the …
Number of citations: 20 www.sciencedirect.com
EÖ Er, S Erarpat, S Bodur, ÖT Günkara, B Özbek… - … of Chromatography A, 2022 - Elsevier
… In this study, 2-naphthoyl chloride (NC) was firstly employed as a derivatizing agent for the … Sodium carbonate and 2-Naphthoyl chloride (NC) were supplied from Sigma Aldrich (St. Louis…
Number of citations: 4 www.sciencedirect.com
S Nishimoto, T Izukawa, T Kagiya - Bulletin of the Chemical Society of …, 1982 - journal.csj.jp
… 2Naphthoyl chloride (Tokyo Kasci Kogyo) was used without further purification. Acetonitrile … A solution of 2-naphthoyl chloride (53 mmol) in acetone (70 cm?) was added to the …
Number of citations: 14 www.journal.csj.jp
MJ D'Souza, ME Boggs… - Journal of physical organic …, 2006 - Wiley Online Library
… We find for 2-naphthoyl chloride (3) and its 6-methoxy derivative (5) that there is negligible sensitivity towards changes in the value of the I parameter (h values of 0.00Æ 0.23 and 0.11 …
Number of citations: 13 onlinelibrary.wiley.com
J Kraska, Z Boruszczak - Dyes and pigments, 1990 - Elsevier
… It is assumed that 3-hydroxy-2-naphthoyl chloride or phosphine is an intermediate product in this reaction.’ In the 196Os, Hoechst introduced a range of high-performance organic …
Number of citations: 13 www.sciencedirect.com
M Kloetzel, W King, W Wasserman… - The Journal of …, 1961 - ACS Publications
… Anhydrous stannic chloride (26 g.) was added dropwise, during a period of 30 min., to a stirred mixture of 1-bromo2-naphthoyl chloride (VI, 27 g.),thiophene (8.4 g.) and benzene (100 ml…
Number of citations: 4 pubs.acs.org
Y Tsuno, M Sawada, T Fujii, Y Yukawa - Bulletin of the Chemical …, 1979 - journal.csj.jp
… Methyl-2-acetylnaphthalene was similarly synthesized (via 7-methyl-2-naphthoyl chloride, as has been described elsewhere)? ****) and purified by recrystallization from hexane; mp …
Number of citations: 37 www.journal.csj.jp
ZH Ryu, CS Ju, DD Sung, NC Sung… - Bulletin of the Korean …, 2002 - koreascience.kr
… Our research has been conducted for the purpose of finding out the major reason why solvolytic reaction for 1 (1) and 2-naphthoyl chloride (2) in aqueous solvent mixtures display …
Number of citations: 11 koreascience.kr
E Öztürk Er, S Erarpat, S Bodur, ÖT Günkara… - Sezin and Bodur … - papers.ssrn.com
The determination of amino acids in biological samples is central to the diagnosis of inherited metabolic disorders and also gives significant information about the metabolisms in the …
Number of citations: 0 papers.ssrn.com

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